
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C27H22N4O5S . It has an average mass of 514.552 Da and a monoisotopic mass of 514.131104 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl group through a sulfamoyl linkage . The compound also contains a methoxy group and a dihydropyridine ring .Physical And Chemical Properties Analysis
The compound has a molecular formula of C27H22N4O5S and an average mass of 514.552 Da . More detailed physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources I found.Scientific Research Applications
Binding Interactions and Fluorescence Studies
Research on similar compounds has focused on their interactions with proteins, such as bovine serum albumin (BSA), to understand binding mechanisms and implications for drug design. For instance, Meng et al. (2012) synthesized p-hydroxycinnamic acid amides and investigated their fluorescence binding with BSA, employing thermodynamic parameters and fluorescence resonance energy transfer to study the binding constants and conformational changes in BSA (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Antiprotozoal and DNA Binding Affinities
Compounds sharing core structural motifs have been evaluated for their antiprotozoal activities and DNA affinities. Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines exhibiting strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, highlighting their potential as therapeutic agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Heterocyclic Synthesis for Therapeutic Applications
Further research has extended into the synthesis of new heterocyclic compounds for potential therapeutic applications. Fadda et al. (2012) explored the utility of enaminonitriles in heterocyclic synthesis, leading to the development of new pyrazole, pyridine, and pyrimidine derivatives. This research underscores the versatility of these compounds in synthesizing diverse therapeutic agents (Fadda, Etman, El-Seidy, & Elattar, 2012).
Synthesis and Biological Activity Correlation
Gein et al. (2018) investigated the synthesis of compounds obtained by reacting methyl aroylpyruvates with sulfadimidine, studying their analgesic and anti-inflammatory activities. This research demonstrates the potential of structurally similar compounds in contributing to the development of new therapeutic agents with specific biological activities (Gein, Bobrovskaya, Dmitriev, Makhmudov, & Belonogova, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-12-9-18(22-13(2)21-12)24-31(28,29)15-7-5-14(6-8-15)23-20(27)16-11-25(3)19(26)10-17(16)30-4/h5-11H,1-4H3,(H,23,27)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYXGFKKCKONIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN(C(=O)C=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2441606.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2441607.png)
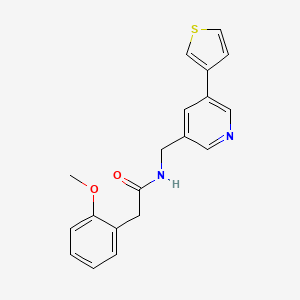
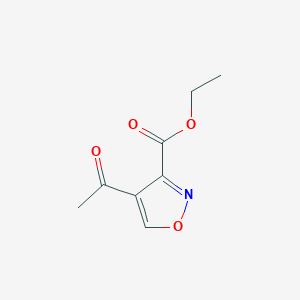
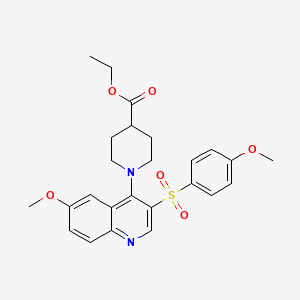
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2441614.png)


![2-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2441618.png)
![2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2441619.png)
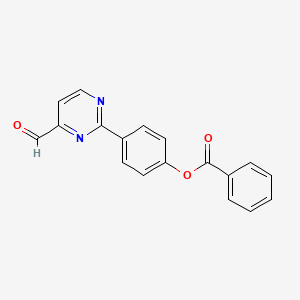
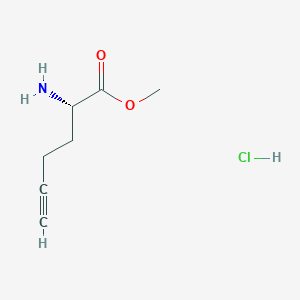
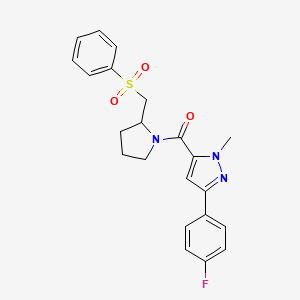
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2441627.png)